molecular formula C14H18N2O2S B4424973 N-(4-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

N-(4-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide

Cat. No. B4424973
M. Wt: 278.37 g/mol
InChI Key: BHNKSDVKWQRDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in its ability to interact with various biological targets and produce desirable biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide involves its ability to interact with various biological targets. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the activity of ion channels and receptors, which can have a variety of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which can contribute to the development of various diseases. Additionally, this compound has been shown to modulate neurotransmitter release, which can have effects on neuronal signaling and behavior.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, which makes it a cost-effective option for drug development. Additionally, this compound has been shown to interact with several biological targets, which makes it a versatile candidate for drug development. However, there are also limitations to the use of this compound in laboratory experiments, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One potential direction is to further investigate the mechanisms of action of this compound, particularly its interactions with various biological targets. Additionally, research could focus on the development of more potent derivatives of this compound, which could have improved efficacy and fewer side effects. Finally, research could focus on the clinical applications of this compound, particularly in the treatment of diseases such as cancer and inflammation.

Scientific Research Applications

N-(4-ethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to interact with several biological targets, including enzymes, receptors, and ion channels, which makes it a promising candidate for drug development.

properties

IUPAC Name

N-(4-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-2-10-3-5-11(6-4-10)16-13(17)9-12-14(18)15-7-8-19-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNKSDVKWQRDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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